2-Isopropoxythiophenol
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Overview
Description
2-Isopropoxythiophenol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of an isopropoxy group attached to a thiophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropoxythiophenol can be synthesized through several methods. One common approach involves the reaction of thiophenol with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropoxythiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or other reduced forms.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophenols depending on the reagents used.
Scientific Research Applications
2-Isopropoxythiophenol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-isopropoxythiophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isopropoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Thiophenol: Lacks the isopropoxy group, making it less sterically hindered and more reactive in certain reactions.
2-Methoxythiophenol: Contains a methoxy group instead of an isopropoxy group, leading to different electronic and steric properties.
4-Isopropylthiophenol: The isopropyl group is directly attached to the thiophenol ring, altering its chemical behavior compared to 2-isopropoxythiophenol.
Uniqueness: this compound is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic effects. These properties can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12OS |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-propan-2-yloxybenzenethiol |
InChI |
InChI=1S/C9H12OS/c1-7(2)10-8-5-3-4-6-9(8)11/h3-7,11H,1-2H3 |
InChI Key |
XGMRHSDVJHSXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1S |
Origin of Product |
United States |
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